MC-Val-Cit-OH, also known as N-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-N-5-carbamoyl-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide, is a synthetic compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a peptide linker that connects cytotoxic drugs to antibodies, facilitating targeted delivery to cancer cells. The design of MC-Val-Cit-OH enhances the stability and efficacy of ADCs by providing a cleavable bond that can be selectively hydrolyzed in the tumor microenvironment, allowing for the release of the drug payload upon internalization by target cells.
MC-Val-Cit-OH is classified under peptide linkers and falls within the broader category of compounds used in bioconjugation chemistry. It is sourced from various chemical suppliers and research institutions, with its synthesis detailed in numerous scientific publications and patents. The compound's CAS Registry Number is 159857-80-4, indicating its unique identification in chemical databases.
The synthesis of MC-Val-Cit-OH has been optimized through various methodologies. A notable approach involves a multi-step process that begins with the coupling of L-citrulline and L-valine derivatives. The revised synthesis method reported in recent studies highlights a high-yielding route that minimizes epimerization, which is critical for maintaining the desired stereochemistry of the final product.
Key steps in the synthesis include:
The molecular structure of MC-Val-Cit-OH can be described by its molecular formula and molecular weight of 572.66 g/mol. The compound features several functional groups, including amides and hydroxyl groups, which contribute to its reactivity and solubility characteristics.
MC-Val-Cit-OH participates in several chemical reactions that are essential for its function as a linker in ADCs:
The mechanism of action for MC-Val-Cit-OH revolves around its role in ADCs:
This targeted mechanism enhances the therapeutic index while minimizing systemic toxicity associated with traditional chemotherapy .
Relevant analyses indicate that MC-Val-Cit-OH exhibits good stability in biological systems, making it suitable for use in ADC formulations .
MC-Val-Cit-OH is primarily used in:
The versatility and effectiveness of MC-Val-Cit-OH make it a valuable component in modern cancer therapy strategies aimed at improving patient outcomes while reducing side effects associated with conventional treatments .
Epimerization represents a critical challenge in synthesizing chiral dipeptide linkers like MC-Val-Cit-OH, where stereochemical integrity directly influences biological activity and enzymatic cleavage efficiency. During conventional peptide coupling, the α-stereocenter of citrulline is particularly susceptible to racemization due to oxazol-5(4H)-one intermediate formation. This occurs when the C-terminal carboxylic acid of protected Val-Cit dipeptides (e.g., Fmoc-Val-Cit-OH) is activated for coupling with para-aminobenzyl alcohol (PABOH). The activated carboxylic acid undergoes intramolecular cyclization, forming a planar oxazolone that readily racemizes under mild basic conditions prior to nucleophilic attack. As reported, traditional routes using ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling yielded diastereomeric ratios as low as 3:1 (desired:epimer), necessitating difficult purification and reducing overall yield [1] [2].
The structural vulnerability of citrulline exacerbates this issue. Unlike natural amino acids, citrulline contains a ureido side chain that lacks strong directing effects during coupling. In the original Dubowchik synthesis route, epimerization occurred in 20–40% of products during PABOH conjugation to Fmoc-Val-Cit-OH. Nuclear magnetic resonance characterization confirmed epimerized byproducts resulted from Hα abstraction at the citrulline residue, leading to diastereomer contamination that compromised linker performance in antibody-drug conjugates [1] [7].
Table 1: Epimerization Rates Under Different Coupling Conditions
| Coupling Reagent | Substrate | Epimerization Rate | Diastereomeric Ratio |
|---|---|---|---|
| EEDQ | Fmoc-Val-Cit-OH | 25–40% | 3:1 to 4:1 |
| HATU | Fmoc-Val-Cit-OH | 20–35% | 3:1 to 8:1 |
| HATU | Cbz-Val-Cit-OH | 45–50% | ~1:1 |
| HATU | Fmoc-Cit-PABOH | <2% | >50:1 |
Strategic redesign of the synthetic sequence to avoid C-terminal activation of dipeptides eliminated oxazolone-mediated epimerization. By reversing the coupling order, researchers conjugated protected citrulline (Fmoc-Cit-OH or Cbz-Cit-OH) directly to PABOH prior to valine attachment. This approach leverages HATU’s superior acylation efficiency while avoiding electron withdrawal from the citrulline carbonyl during activation. HATU generates stable aminium/uronium intermediates that react with PABOH’s aromatic amine to form Fmoc-Cit-PABOH or Cbz-Cit-PABOH with 60–80% yield and <2% epimerization. Crucially, no oxazolone formation was detected due to the absence of α-proton abstraction at the monomer stage [1] [7].
Subsequent chain elongation using active ester chemistry (Fmoc-Val-OSu) further preserved stereochemistry. Coupling Fmoc-Val-OSu with H-Cit-PABOH in dimethylformamide at 0°C provided Fmoc-Val-Cit-PABOH in 85–95% yield as a single diastereomer. This step exploits the low racemization tendency of N-hydroxysuccinimide esters and avoids carbodiimide reagents entirely. Kinetic studies confirmed that HATU activation of citrulline’s single carboxylic acid group proceeded 8× faster than analogous dipeptide activation, minimizing exposure time to potential racemization conditions [1] [2].
Table 2: Performance Comparison of Coupling Methods
| Synthetic Route | Overall Yield | Epimerization | Key Advantage |
|---|---|---|---|
| Traditional (EEDQ/HATU dipeptide) | 20–25% | 20–50% | Fewer steps |
| HATU monomer (Cit-PAB first) | 50–60% | <2% | Stereochemical fidelity |
| Active ester (Val-OSu + Cit-PAB) | 85–95% | Undetectable | No oxazolone risk |
Selection of Nα-protecting groups dictates deprotection compatibility and overall route efficiency. Fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz) both enable high-yielding syntheses but present distinct trade-offs:
For MC-Val-Cit-PAB-OH production, the Fmoc route is preferred due to orthogonal deprotection: Triethylamine-mediated Fmoc removal from Val-Cit-PABOH precedes direct reaction with maleimidocaproic acid N-hydroxysuccinimide ester. This avoids hydrogenation and maintains >98% chiral purity. In contrast, Cbz deprotection risks reduction of maleimide olefins if carried out after cap incorporation [1] [5].
Scalable synthesis of MC-Val-Cit-OH demands optimization for throughput, cost-efficiency, and minimal chromatography. The current industrial route employs a six-step convergent approach starting from l-citrulline:
This sequence achieves 50% overall yield at multi-gram scale—significantly higher than the 15–20% yield reported for linear Dubowchik routes. Process intensification focuses on in-line purification: Intermediate Fmoc-Cit-PABOH precipitates upon aqueous dilution, avoiding chromatography. Additionally, replacing EEDQ with HATU reduces reaction times from 24 hours to 2 hours. The final MC-Val-Cit-PAB-OH is isolated via crystallization (purity >98% by high-performance liquid chromatography), critical for antibody-drug conjugate manufacturing [1] [4] [7].
Economic assessments highlight PABOH coupling as the cost driver due to HATU expense. Novel peptide linkers like Val-Ala-Gly (demonstrated in trastuzumab conjugates) offer alternatives but require comparable optimization. Future scalability may integrate flow chemistry for maleimide capping to minimize diimide byproducts [6] [9].
Table 3: Cost Drivers in Scalable MC-Val-Cit-OH Synthesis
| Parameter | Impact on Cost | Optimization Strategy |
|---|---|---|
| HATU Consumption | High (≥1.1 equiv) | Catalyst recycling protocols |
| Chromatography Steps | Moderate (2 steps) | Crystallization of intermediates |
| PABOH Availability | Moderate | Alternate spacer design (e.g., PEG) |
| Epimerization Purification | High if >5% | HATU monomer route (epimerization <2%) |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0